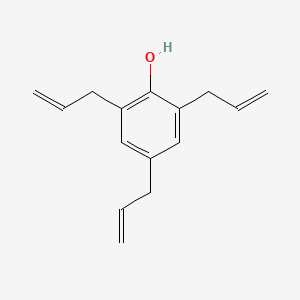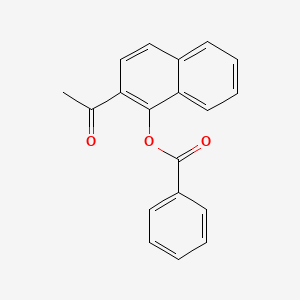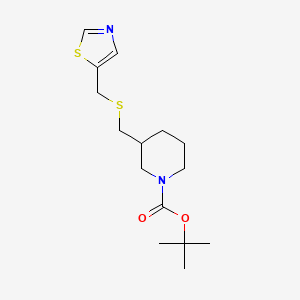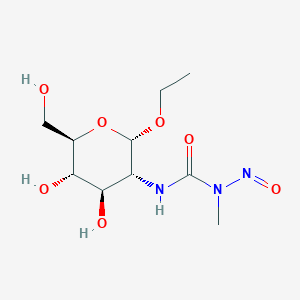
alpha-Ethylstreptozotocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Ethylstreptozotocin is a chemical compound with the molecular formula C10H19N3O7. It is a derivative of streptozotocin, which is known for its use in medical research, particularly in the study of diabetes and cancer. This compound shares similar properties with streptozotocin but has unique characteristics that make it valuable in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethylstreptozotocin involves the modification of streptozotocin. The process typically includes the introduction of an ethyl group to the streptozotocin molecule. This can be achieved through various organic synthesis techniques, including alkylation reactions. The reaction conditions often require specific catalysts and solvents to ensure the successful attachment of the ethyl group without compromising the integrity of the original molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized to minimize waste and maximize efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Ethylstreptozotocin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Wissenschaftliche Forschungsanwendungen
Alpha-Ethylstreptozotocin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is employed in biological research to study cellular processes and metabolic pathways.
Medicine: this compound is used in medical research to induce experimental diabetes in animal models, allowing researchers to study the disease’s progression and potential treatments.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
Alpha-Ethylstreptozotocin exerts its effects through several mechanisms:
DNA Alkylation: The compound can alkylate DNA, leading to the disruption of cellular processes and ultimately cell death. This property makes it useful in cancer research as a potential chemotherapeutic agent.
Glucose Transport: Similar to streptozotocin, this compound is taken up by cells via the glucose transporter GLUT2. This selective uptake allows it to target specific cell types, such as pancreatic beta cells.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cellular damage. This mechanism is particularly relevant in its use to induce diabetes in animal models.
Vergleich Mit ähnlichen Verbindungen
Alpha-Ethylstreptozotocin is similar to other compounds in the streptozotocin family, such as:
Streptozotocin: The parent compound, known for its use in diabetes and cancer research.
Alloxan: Another diabetogenic agent used to induce diabetes in animal models.
Chlorozotocin: A derivative with enhanced antitumor activity compared to streptozotocin.
Uniqueness
This compound’s unique properties, such as its selective uptake by GLUT2 and its ability to generate ROS, make it a valuable tool in scientific research. Its ethyl group modification provides distinct chemical and biological properties that differentiate it from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research, particularly in the study of diabetes and cancer. By understanding its preparation methods, chemical reactions, and applications, researchers can continue to explore its potential in various fields.
Eigenschaften
CAS-Nummer |
53347-34-5 |
|---|---|
Molekularformel |
C10H19N3O7 |
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
3-[(2S,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C10H19N3O7/c1-3-19-9-6(11-10(17)13(2)12-18)8(16)7(15)5(4-14)20-9/h5-9,14-16H,3-4H2,1-2H3,(H,11,17)/t5-,6-,7-,8-,9+/m1/s1 |
InChI-Schlüssel |
HLUJDFYRNNUNMY-OKNNCHMLSA-N |
Isomerische SMILES |
CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |
Kanonische SMILES |
CCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
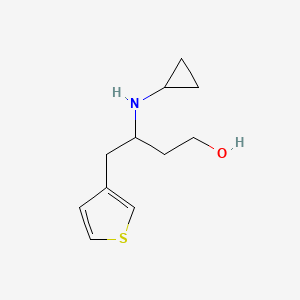
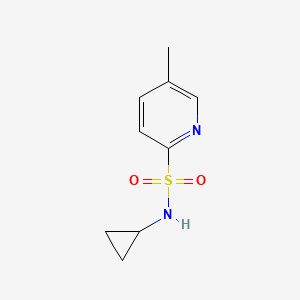
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
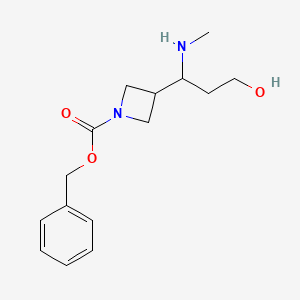
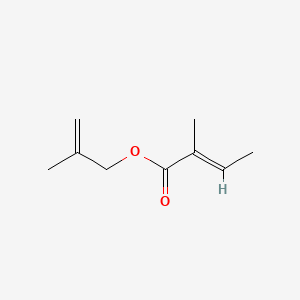
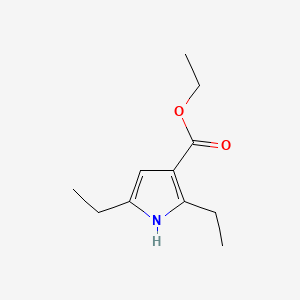
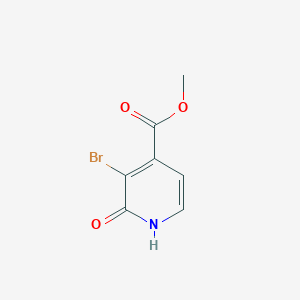
![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)

![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
